molecular formula C18H23N3O B1230416 1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea

1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea

Cat. No. B1230416
M. Wt: 297.4 g/mol
InChI Key: MHJAJFKAOWXGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea is a member of naphthalenes.

Scientific Research Applications

Photoluminescence and Structural Characterization

  • Research by Baruah & Brahma (2023) focuses on the structural characterisation and photoluminescence of perchlorate salts of urea derivatives, including those similar to 1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea. This study contributes to the understanding of the luminescent properties of these compounds.

Conformational Studies and Hydrogen Bonding

  • A study by Corbin et al. (2001) examined the synthesis and conformational behavior of heterocyclic ureas. Their findings on concentration-dependent unfolding and hydrogen bonding are relevant to understanding the behavior of similar urea compounds in different environments.

Application in Sensing Technologies

  • Research by Tayade et al. (2014) developed a urea-linked naphthalene-based fluorescent receptor for Hg(II) detection. This highlights the potential use of similar urea compounds in the development of selective sensors for environmental monitoring.

Urea Amperometric Biosensors

  • A paper by Massafera & Torresi (2009) outlines the creation of biosensors for urea detection using various immobilization methods. This indicates the applicability of urea derivatives in biosensor technology.

Polycondensation and Polymer Chemistry

  • The work by Mallakpour & Rafiee (2007) on the polycondensation of triazolidine derivatives with diisocyanates, including urea derivatives, shows their relevance in polymer chemistry and material science.

properties

Product Name

1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-(3-pyrrolidin-1-ylpropyl)urea

InChI

InChI=1S/C18H23N3O/c22-18(19-11-6-14-21-12-3-4-13-21)20-17-10-5-8-15-7-1-2-9-16(15)17/h1-2,5,7-10H,3-4,6,11-14H2,(H2,19,20,22)

InChI Key

MHJAJFKAOWXGFR-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCNC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCN(C1)CCCNC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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